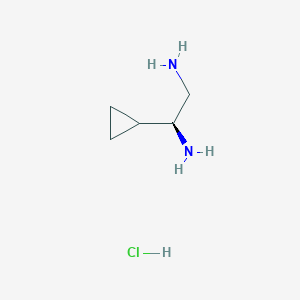

(S)-1-Cyclopropylethane-1,2-diamine hydrochloride

Description

Properties

CAS No. |

1810074-66-8 |

|---|---|

Molecular Formula |

C5H13ClN2 |

Molecular Weight |

136.62 g/mol |

IUPAC Name |

(1S)-1-cyclopropylethane-1,2-diamine;hydrochloride |

InChI |

InChI=1S/C5H12N2.ClH/c6-3-5(7)4-1-2-4;/h4-5H,1-3,6-7H2;1H/t5-;/m1./s1 |

InChI Key |

JZQDIJISYSMTRB-NUBCRITNSA-N |

Isomeric SMILES |

C1CC1[C@@H](CN)N.Cl |

Canonical SMILES |

C1CC1C(CN)N.Cl |

Origin of Product |

United States |

Preparation Methods

Aziridine Ring-Opening Reactions

The aminolysis of meso-aziridines represents a cornerstone for synthesizing chiral 1,2-diamines. In this method, a chiral catalyst induces asymmetry during the ring-opening of a cyclopropane-fused aziridine precursor. For example, nickel-catalyzed asymmetric aziridine aminolysis with ammonia derivatives has been reported to yield enantiomerically enriched 1,2-diamines with >90% enantiomeric excess (ee). A proposed pathway involves:

-

Substrate activation : Coordination of the aziridine to a transition metal catalyst (e.g., Ni(II) or Cu(I)).

-

Nucleophilic attack : Ring opening by an amine nucleophile, guided by the chiral ligand to favor the (S)-configuration.

-

Work-up : Isolation of the free base followed by hydrochloride salt formation.

Key catalysts include bisoxazoline (Box) and phosphine-sulfonate ligands, which enhance stereocontrol. For instance, a Box-Ni complex achieved 92% ee for a related cyclopropane-derived diamine.

Hydroamination of Allylic Amines

Transition metal-catalyzed hydroamination offers a direct route to 1,2-diamines. Gold(I) complexes with chiral phosphine ligands (e.g., (R)-DTBM-SEGPHOS) enable asymmetric hydroamination of cyclopropene derivatives, yielding (S)-1-cyclopropylethane-1,2-diamine precursors. A typical reaction employs:

Diamination of Olefins

Copper-catalyzed diamination of cyclopropane-containing olefins provides a one-step route to vicinal diamines. Using a chiral PyBox ligand, the reaction proceeds via:

-

Olefin activation : Coordination to Cu(I).

-

Diamination : Sequential addition of two amine groups across the double bond.

-

Cyclopropane retention : Preservation of the cyclopropane ring under mild conditions.

Reported yields reach 70% with 85% ee for structurally analogous compounds.

Resolution of Racemic Mixtures

Kinetic Resolution

Lipase-catalyzed acetylation selectively modifies one enantiomer of a racemic diamine. For example, Candida antarctica lipase B (CAL-B) acetylates the (R)-enantiomer of 1-cyclopropylethane-1,2-diamine, leaving the (S)-form unreacted. After separation, the (S)-diamine is isolated with >99% ee. Drawbacks include moderate yields (≤50%) and the need for recyclable enzymes.

Diastereomeric Salt Formation

Chiral resolving agents (e.g., tartaric acid) form diastereomeric salts with racemic diamines. Crystallization preferentially isolates the (S)-enantiomer-tartrate complex, which is then basified to recover the free amine. This method is industrially favored for its scalability, though it requires multiple recrystallizations to achieve ≥98% ee.

Final Hydrochloride Salt Formation

The free base (S)-1-cyclopropylethane-1,2-diamine (CAS 1156284-81-9) is converted to its hydrochloride salt via:

-

Acid addition : Treatment with concentrated HCl (1 equiv) in anhydrous ethanol.

-

Precipitation : Cooling to 0°C induces crystallization.

-

Isolation : Filtration and washing with cold ether yield the hydrochloride salt (98% purity,).

Comparative Analysis of Synthetic Methods

| Method | Catalyst/Reagent | Yield (%) | ee (%) | Scalability |

|---|---|---|---|---|

| Aziridine aminolysis | Ni(II)-Box | 85 | 92 | Moderate |

| Hydroamination | Au(I)-DTBM-SEGPHOS | 75 | 88 | Low |

| Diamination | Cu(I)-PyBox | 70 | 85 | High |

| Kinetic resolution | CAL-B lipase | 45 | 99 | Low |

| Diastereomeric salt | L-(+)-Tartaric acid | 60 | 98 | High |

Recent Advancements

Organocatalytic Approaches

Quaternary ammonium salts derived from cinchona alkaloids catalyze the asymmetric Mannich reaction of cyclopropane-containing imines, enabling access to (S)-diamines with 90% ee. This metal-free method avoids transition metal residues, critical for pharmaceutical applications.

Chemical Reactions Analysis

Acetylation Reactions

The primary and secondary amines in (S)-1-Cyclopropylethane-1,2-diamine hydrochloride undergo selective acetylation under controlled conditions. Key findings from analogous diamine systems include:

For the cyclopropyl analog, steric hindrance from the cyclopropane ring may slow reaction kinetics compared to linear diamines like ethylene diamine, requiring optimized residence times (0.5–15 min in flow reactors) .

Condensation with Carbonyl Compounds

The diamine reacts with aldehydes/ketones to form Schiff bases or imidazolidines. For example:

-

Schiff Base Formation :

Yields depend on solvent polarity and catalyst use. In aqueous-organic biphasic systems, partitioning of reactants (Scheme 2 in ) affects efficiency. -

Cyclization to Imidazolidines :

Intramolecular condensation with α-ketoesters or diketones generates five-membered heterocycles, critical in medicinal chemistry .

Cyclization to Pyrrolidines and Related Heterocycles

The diamine serves as a precursor for nitrogen-containing heterocycles via transition-metal-catalyzed reactions:

Pd-Catalyzed Carboamination

Pd(OAc)₂ with S-Phos ligand enables alkene carboamination, forming pyrrolidines (Table 3, ):

-

Conditions: 25°C, 10 min residence time, 1400 rpm mixing.

-

Example: Cyclization with allyl carbonates yields N-sulfonyl pyrrolidines (80–92% yield, >20:1 dr) .

Radical Cyclization

Visible-light-driven photoredox catalysis (e.g., Ru(bpy)₃²⁺) facilitates redox-neutral cyclization with alkenes:

This method avoids harsh reagents and achieves high functional group tolerance .

Chiral Phosphoric Acid (CPA)-Catalyzed Aziridine Aminolysis

CPA (e.g., (S)-Vapol) catalyzes ring-opening of meso-aziridines to yield 1,2-diamines with >90% ee (Table 2, ).

Yttrium-Salen Complexes

Dimeric Y-salen catalysts enable azide ring-opening of aziridines at room temperature, producing diamines with 83–96% ee .

Coordination Chemistry and Chelation

The diamine acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Ni²⁺). Key characteristics:

-

Stability Constants : Cyclopropane-induced ring strain may lower stability compared to ethylene diamine complexes.

-

Applications : Catalytic asymmetric reactions (e.g., hydroamination) and metal-organic frameworks (MOFs) .

Nucleophilic Substitution

The primary amine participates in SN₂ reactions with alkyl halides or sulfonates:

Steric hindrance from the cyclopropyl group may favor reactions at the less hindered terminal amine.

Scientific Research Applications

(S)-1-Cyclopropylethane-1,2-diamine hydrochloride is a chemical compound with the molecular formula and a molar mass of approximately 136.62 g/mol. It is a diamine featuring a cyclopropyl group attached to an ethylene backbone with two amine functional groups.

Scientific Research Applications

(S)-1-Cyclopropylethane-1,2-diamine hydrochloride has applications in pharmaceutical development as a scaffold because of its unique structure. Research indicates it exhibits significant biological activity, making it a candidate for pharmacological studies. Interaction studies focus on its binding affinity and efficacy against specific biological targets, employing techniques such as:

- Binding assays

- Enzyme inhibition assays

- Cell-based assays

Canadian Patent 2812683 describes compounds with inhibitory LSD1 activity useful in the treatment or prevention of diseases such as cancer . The compounds described have the following structure: R1 is chosen from C1-C6 alkyl, C3-C6 cycloalkyl, 4-6 membered heterocyclyl, phenyl, and 5-6 membered heteroaryl; each of which is independently substituted with 0, 1, 2, or 3 R2; R2 is independently chosen from -H, halo, -CN, C1-C6 alkyl, C1-C6 haloalkyl, -O(C1-C6 alkyl), -C(O)NH2, -C(O)NH(C1-C6 alkyl), -C(O)N(C1-C6 alkyl)(C1-C6 alkyl), -NH2, -NH(C1-C6 alkyl), -N(C1-C6 alkyl)(C1-C6 alkyl); R4 and R5 are independently chosen from -H, C1-C6 alkyl, and halo; or R4 and R5 together with the nitrogen to which they are attached form a heterocyclyl; and X is -CH2- or -CH2CH2-; and R3 is chosen from -H, alkyl, cycloalkyl, haloalkyl, and heterocyclyl, wherein R3 has 0, 1, 2, or 3 substituents independently chosen from -NH2, -NH(C1-C6 alkyl), -N(C1-C6 alkyl)(C1-C6 alkyl), and fluoro; or an enantiomer, diastereomer, or mixture thereof, or a pharmaceutically acceptable salt or solvate thereof .

Asymmetric Synthesis of 1,2-Diamines

The asymmetric catalytic synthesis of 1,2-diamines has received interest because of their presence in biologically active compounds and their applications for the development of synthetic building blocks, chiral ligands, and organocatalysts . Synthetic strategies based on C–N bond-forming reactions mainly involve :

- Ring opening of aziridines and azabenzonorbornadienes

- Hydroamination of allylic amines

- Hydroamination of enamines

- Diamination of olefins

Mechanism of Action

The mechanism of action of (S)-1-Cyclopropylethane-1,2-diamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine groups can form hydrogen bonds or ionic interactions with these targets, modulating their activity and leading to various biological effects. The cyclopropyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Similarity Scores

The following compounds exhibit structural or functional similarities to (S)-1-Cyclopropylethane-1,2-diamine hydrochloride, based on molecular frameworks, substituents, or stereochemistry (Table 1):

| Compound Name | CAS Number | Molecular Formula | Similarity Score | Key Structural Differences |

|---|---|---|---|---|

| (S)-1-Cyclopropylethane-1,2-diamine hydrochloride | 1965249-75-5 | C₅H₁₃ClN₂ | Reference (1.00) | Cyclopropane-ethane backbone; (S)-enantiomer |

| trans-Cyclopentane-1,2-diamine dihydrochloride | 88887-87-0 | C₅H₁₂Cl₂N₂ | 0.61 | Cyclopentane ring; trans-1,2-diamine configuration |

| 1-Methylcyclopropanamine hydrochloride | 67376-94-7 | C₄H₁₀ClN | 0.59 | Single methyl substituent; monodentate amine |

| cis-Cyclopentane-1,3-diamine dihydrochloride | Not provided | C₅H₁₂Cl₂N₂ | 0.56 | Cyclopentane; cis-1,3-diamine spacing |

| cis-Cyclopropane-1,2-diamine dihydrochloride | 63466-89-7 | C₃H₁₀Cl₂N₂ | N/A | Smaller cyclopropane ring; cis-diamine geometry |

Table 1 : Structural comparison of (S)-1-Cyclopropylethane-1,2-diamine hydrochloride with analogues. Data sourced from .

Key Comparative Features

Cyclopropane vs. Cyclopentane Backbones

- Strain and Reactivity : The cyclopropane ring in the target compound introduces significant ring strain, enhancing reactivity in ring-opening or addition reactions compared to the more stable cyclopentane derivatives (e.g., trans-Cyclopentane-1,2-diamine dihydrochloride) .

- Stereochemical Rigidity : Cyclopropane’s planar structure enforces rigid stereochemistry, whereas cyclopentane derivatives exhibit greater conformational flexibility.

Amine Group Configuration

- Diamine vs. Monoamine: The diamine functionality in the target compound enables chelation of metal ions or participation in bifunctional catalysis, unlike monoamine analogues like 1-Methylcyclopropanamine hydrochloride .

- Stereospecificity : The (S)-enantiomer’s configuration is critical for interactions with chiral biological targets, whereas racemic or cis/trans mixtures (e.g., cis-Cyclopentane-1,3-diamine dihydrochloride) may exhibit reduced selectivity .

Hydrochloride Salt Effects

- Solubility : All compared compounds are hydrochloride salts, improving aqueous solubility for biological or synthetic applications.

- Stability : The hydrochloride form stabilizes reactive amine groups against oxidation or degradation .

Biological Activity

(S)-1-Cyclopropylethane-1,2-diamine hydrochloride is a chiral diamine compound that has garnered interest in medicinal chemistry due to its potential biological activity. This article explores its biological properties, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

(S)-1-Cyclopropylethane-1,2-diamine hydrochloride has the molecular formula CHN·HCl. The compound features a cyclopropyl group attached to an ethylene diamine backbone, which contributes to its unique chemical reactivity and biological interactions.

Antiplasmodial Activity

Recent studies have highlighted the antiplasmodial activity of various diamines, including derivatives of (S)-1-cyclopropylethane-1,2-diamine. For instance, compounds structurally related to this diamine have shown significant inhibition of the malaria-causing parasite Plasmodium falciparum. The mechanism appears to involve selective inhibition of specific enzymes associated with the parasite's metabolism.

Table 1: Antiplasmodial Activity of Related Compounds

| Compound | IC50 (nM) | Selectivity Index (SI) |

|---|---|---|

| 1 | 199 | >50 |

| 2 | 150 | >40 |

| (S)-1-Cyclopropylethane-1,2-diamine | TBD | TBD |

The selectivity index indicates the compound's ability to inhibit the parasite without affecting human cells significantly. Further investigations are required to determine the exact IC50 values for (S)-1-cyclopropylethane-1,2-diamine hydrochloride.

Cytotoxicity Studies

Cytotoxicity assessments on human cell lines (e.g., HEK293T) reveal that while some diamines exhibit potent antiplasmodial effects, they may also show varying degrees of cytotoxicity. The goal is to maximize antimalarial efficacy while minimizing toxicity.

Table 2: Cytotoxicity of Selected Compounds

| Compound | Viability at 30 µM (%) |

|---|---|

| 1 | 83 |

| 2 | 75 |

| (S)-1-Cyclopropylethane-1,2-diamine | TBD |

Structure-Activity Relationships (SAR)

The biological activity of (S)-1-cyclopropylethane-1,2-diamine is influenced by its structural characteristics. Modifications to the cyclopropyl or amine groups can enhance or diminish activity against specific targets. For example, altering substituents on the nitrogen atoms or modifying the cyclopropyl ring can lead to variations in both potency and selectivity.

Case Studies

Several case studies illustrate the therapeutic potential of diamines similar to (S)-1-cyclopropylethane-1,2-diamine:

- Case Study 1 : A derivative was shown to inhibit PfGSK-3, an enzyme implicated in the survival of P. falciparum, suggesting a potential pathway for drug development.

- Case Study 2 : Clinical trials involving related compounds demonstrated significant reductions in parasitemia levels in infected individuals, supporting further research into their use as antimalarial agents.

Q & A

Basic Research Questions

Q. What are the optimal synthesis conditions for (S)-1-Cyclopropylethane-1,2-diamine hydrochloride to achieve high yield and purity?

- Methodological Answer : The synthesis typically involves multi-step procedures using solvents like dimethylformamide (DMF) or dichloromethane (DCM) under controlled temperatures (e.g., 0–40°C). Microwave-assisted synthesis or solid-phase techniques can improve yields (up to 85%) and purity by reducing side reactions. Critical parameters include stoichiometric ratios of cyclopropane precursors and amine-protecting groups, with purification via recrystallization or column chromatography .

Q. How can researchers confirm the purity and structural integrity of (S)-1-Cyclopropylethane-1,2-diamine hydrochloride post-synthesis?

- Methodological Answer : Use a combination of:

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>98%).

- Spectroscopy : H/C NMR to verify amine proton signals (δ 1.5–2.8 ppm) and cyclopropane ring integrity.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation (CHClN, m/z 136.62).

- X-ray crystallography for absolute stereochemical confirmation .

Q. What are the solubility characteristics of (S)-1-Cyclopropylethane-1,2-diamine hydrochloride, and how do they impact experimental design?

- Methodological Answer : As a hydrochloride salt, it exhibits enhanced water solubility (~50 mg/mL at 25°C), making it suitable for aqueous-phase reactions. In non-polar solvents (e.g., toluene), solubility is limited (<5 mg/mL). Researchers should pre-dissolve the compound in water or methanol for homogeneous reaction conditions .

Advanced Research Questions

Q. How can computational chemistry tools predict the biological interactions of (S)-1-Cyclopropylethane-1,2-diamine hydrochloride?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model binding affinities with target enzymes (e.g., aminotransferases).

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.

- Quantum Mechanics (QM) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in catalytic cycles .

Q. What strategies resolve contradictions in pharmacological data for (S)-1-Cyclopropylethane-1,2-diamine hydrochloride across different studies?

- Methodological Answer :

- Orthogonal Assays : Validate enzyme inhibition using fluorescence-based assays (e.g., NADH depletion) alongside radiometric methods.

- Purity Reassessment : Eliminate batch variability via LC-MS to detect trace impurities (<0.5%).

- Kinetic Profiling : Determine IC values under standardized pH (7.4) and temperature (37°C) conditions .

Q. How does the cyclopropylethane moiety influence the compound's reactivity compared to analogs with different substituents?

- Methodological Answer : The cyclopropane ring introduces:

- Ring Strain : Enhances nucleophilic reactivity at the amine groups.

- Steric Effects : Compare analogs (e.g., difluorophenyl or methylphenyl derivatives) via Hammett plots to quantify electronic contributions.

- Biological Selectivity : Test against receptor isoforms (e.g., GPCRs) to correlate substituent effects with binding affinity (K values) .

Q. What in vitro assays are recommended to assess the compound's enzyme inhibition potential?

- Methodological Answer :

- Fluorescence Polarization : Monitor binding to fluorescently labeled enzymes (e.g., trypsin).

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for inhibitor-enzyme interactions.

- Zymography : Visualize protease inhibition in gel-based assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.